Octachlorostyrene

Beschreibung

This compound is an organochlorine compound.

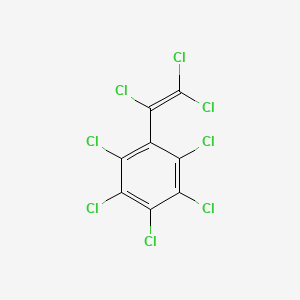

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl8/c9-2-1(4(11)8(15)16)3(10)6(13)7(14)5(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYUCCQRWINUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl8 | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021074 | |

| Record name | Octachlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachlorostyrene (OCS) is a by-product of the normal industrial chemical processes such as PVC recycling activities, Aluminum refining operations, metal-chlorinated solvent degreasing operations and many others. These materials are known to be highly toxic and when released to the environment are extremely persistent., White solid; [MSDSonline] | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000132 [mmHg] | |

| Record name | Octachlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29082-74-4, 62601-62-1 | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29082-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029082744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polychlorinated styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octachlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304368U4VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Octachlorostyrene CAS number and molecular structure

An In-depth Technical Guide to Octachlorostyrene

This technical guide provides a comprehensive overview of this compound (OCS), a persistent and bioaccumulative organochlorine compound. The information is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key data on its chemical identity, physicochemical properties, toxicological profile, and environmental fate.

Chemical Identity

This compound is a fully chlorinated derivative of styrene.[1] It is not produced commercially but is an accidental byproduct of high-temperature industrial processes that involve chlorine and carbon, such as in the production of certain metals and the incineration of waste.[2][3]

| Identifier | Value |

| CAS Number | 29082-74-4[2][4][5][6] |

| Molecular Formula | C₈Cl₈[1][2][4][5][7][8] |

| Molecular Weight | 379.71 g/mol [5][7][8] |

| IUPAC Name | 1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene[2][4] |

| Synonyms | Perchlorostyrene, Trichlorovinylpentachlorobenzene, OCS[2][5] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl[4] |

| InChI Key | RUYUCCQRWINUHE-UHFFFAOYSA-N[4] |

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring and a vinyl group where all eight hydrogen atoms have been substituted by chlorine atoms.[1]

Physicochemical Properties

OCS is characterized by its high lipophilicity and persistence in the environment.[1] Its low water solubility and high octanol-water partition coefficient contribute to its tendency to bioaccumulate in fatty tissues of organisms.[1][5]

| Property | Value | Reference |

| Water Solubility | 1.7 x 10⁻³ mg/L (at 25°C, calculated) | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.29 - 7.46 | [5][7] |

| Vapor Pressure | 1.3 x 10⁻⁵ mmHg (at 25°C, estimated) | [2][7] |

| Henry's Law Constant | 2.3 x 10⁻⁴ atm·m³/mol (estimated) | [2][5] |

| Soil Adsorption Coefficient (Koc) | 200,000 - 10,000,000 | [2][5] |

Toxicological Data

This compound is recognized as a toxic compound with the potential to cause adverse health effects.[2][3] Studies have shown that its primary targets are the liver, thyroid, and kidneys.[2][9]

In Vitro Toxicity

| Assay | Cell Line | Endpoint | Concentration | Result |

| MTT & CCK8 Assays | HepG2 (Human Liver Carcinoma) | Cell Viability | 10 - 80 µM | Time- and dose-dependent reduction in viability[1] |

| Fluorescence Assay | HepG2 | Reactive Oxygen Species (ROS) | 10 - 80 µM | Significant increase in ROS levels[1] |

In Vivo Toxicity (Animal Studies)

| Species | Exposure Route | Dose/Concentration | Duration | Observed Effects |

| Rat (Sprague-Dawley) | Dietary | 0.005, 0.05, 0.5, 5.0, 50 ppm | 12 months | Effects on liver, thyroid, and kidney; NOAEL determined to be 0.5 ppm[2] |

| Rat | Gavage (single dose) | ≥ 1690 mg/kg | 14 days | Increased liver weight, changes in hepatic microsomal enzyme activity, increased serum cholesterol and uric acid[10] |

| Rat | Dietary | 0.5, 5.0, 50, 500 ppm | 28 days | No effect on growth rate or food consumption[10] |

| Mouse | Dietary | - | 18 months | Potential to induce neoplastic changes in the liver, potentiated by iron overload[9] |

Ecotoxicological Data

| Organism | Test Type | Endpoint | Value |

| Daphnia magna (Crustacean) | Acute | 48-h EC₅₀ (Immobilisation) | 5.8 µg/L[7] |

| Daphnia magna (Crustacean) | Chronic | 21-d NOEC (Reproduction) | 0.91 µg/L[7] |

Synthesis and Formation

This compound is not commercially manufactured.[2] It is primarily formed as an unintentional byproduct in various high-temperature industrial processes involving chlorine.[2] Documented sources include:

-

Electrolytic production of chlorine and magnesium[2]

-

Refining and degassing of aluminum smelts[2]

-

Chlorination and distillation processes in niobium and tantalum production[2]

-

Waste incineration, where it can be found in fly ash

A laboratory synthesis has been reported involving the reaction of chromium(III) oxide (Cr₂O₃) with carbon tetrachloride (CCl₄) at temperatures below 890°C.[11][12] Another method involves the chlorination of 1,3-dichloro-2-vinylbenzene in a CCl₄ solution, followed by the addition of antimony pentachloride (SbCl₅).[12]

Experimental Protocols

Detailed experimental protocols require access to the original research publications. However, based on the available literature, the methodologies for key experiments can be summarized as follows:

In Vitro Cytotoxicity Assessment (HepG2 Cells)

A study on human liver carcinoma (HepG2) cells investigated the toxic mechanisms of OCS.[1]

-

Cell Culture : HepG2 cells are cultured under standard conditions (e.g., specific medium, temperature, CO₂ concentration).

-

Exposure : Cells are treated with varying concentrations of OCS (e.g., 10, 20, 40, 80 µM) for different time periods (e.g., 12, 24, 36, 48 hours). A control group is treated with the vehicle solvent.

-

Cell Viability Assays :

-

MTT Assay : This colorimetric assay measures the metabolic activity of cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases is quantified by measuring the absorbance at a specific wavelength.

-

CCK-8 Assay : The Cell Counting Kit-8 assay is another colorimetric method that uses a water-soluble tetrazolium salt to determine the number of viable cells.

-

-

Reactive Oxygen Species (ROS) Measurement :

-

A fluorescent probe (e.g., DCFH-DA) is added to the cells after OCS exposure.

-

The probe is oxidized by ROS into a highly fluorescent compound.

-

The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.

-

Chronic Toxicity Study in Rats

A 12-month study evaluated the chronic toxicity of OCS in Sprague-Dawley rats.[2]

-

Animal Model : Weanling Sprague-Dawley rats are divided into groups (e.g., 20 males and 20 females per group).

-

Dietary Exposure : Rats are fed a diet containing different concentrations of OCS (e.g., 0, 0.005, 0.05, 0.5, 5.0, 50 ppm) for a period of 12 months. The control group receives a diet with the vehicle (e.g., corn oil).

-

Observation : Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption throughout the study.

-

Pathology : At the end of the study, blood samples are collected for hematological and biochemical analysis. Animals are euthanized, and a complete necropsy is performed. Organs, particularly the liver, thyroid, and kidneys, are collected, weighed, and examined histopathologically to identify any treatment-related changes.

Visualizations

Experimental Workflow for OCS Cytotoxicity

Caption: Workflow for assessing this compound-induced cytotoxicity in HepG2 cells.

Environmental Fate of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8Cl8 | CID 34466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Buy this compound | 29082-74-4 [smolecule.com]

- 5. This compound | 29082-74-4 [chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. env.go.jp [env.go.jp]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

Octachlorostyrene: A Deep Dive into Its Unintended Synthesis and Industrial Emergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorostyrene (OCS), a fully chlorinated aromatic compound, is not a commercially manufactured chemical. Instead, it emerges as an unintentional byproduct in various high-temperature industrial processes that involve chlorine and carbon.[1][2] Its persistence in the environment and potential for bioaccumulation have made it a substance of interest for environmental and toxicological research. This technical guide provides a comprehensive overview of the known synthesis pathways of this compound, details the industrial processes that lead to its formation, and discusses the associated byproducts.

Synthesis Pathways

While not produced intentionally on an industrial scale, this compound can be synthesized in a laboratory setting for research and as an analytical standard. The primary laboratory synthesis method involves the exhaustive chlorination of styrene (B11656) or related compounds.

One documented laboratory-scale synthesis involves the reaction of chromium(III) oxide (Cr₂O₃) with carbon tetrachloride (CCl₄) at high temperatures. In this process, this compound is recovered as a byproduct alongside hexachlorobenzene (B1673134).[2] This suggests a pathway where carbon and chlorine sources react at elevated temperatures to form highly chlorinated organic compounds.

Another potential, though less detailed, synthetic route is the chlorination of 1,3-dichloro-2-vinylbenzene in a carbon tetrachloride solution with the addition of antimony pentachloride (SbCl₅) as a catalyst.

Industrial Formation and Byproducts

The primary sources of this compound are industrial processes that provide the necessary conditions of high temperature and the presence of chlorine and carbonaceous materials.[1][2]

Key Industrial Sources of this compound Formation:

| Industrial Process | Description | Associated Byproducts |

| Electrolytic Production of Chlorine and Magnesium | In the electrolytic production of chlorine and magnesium, graphite (B72142) electrodes are used at high temperatures in the presence of chlorine gas. This environment facilitates the reaction of chlorine with the carbon from the electrodes, leading to the formation of various chlorinated organic compounds, including this compound.[1][3] | Hexachlorobenzene, Polychlorinated biphenyls (PCBs) |

| Aluminum Refining | The refining and degassing of aluminum smelt can involve the use of chlorine or chlorine-containing fluxes to remove impurities. At the high temperatures of the smelting process, these chlorine sources can react with carbon present in the system to generate this compound.[1] | Hexachlorobenzene |

| Niobium and Tantalum Production | The chlorination and distillation processes involved in the production of niobium and tantalum also create conditions conducive to the formation of this compound. These processes utilize high temperatures and chlorine, which can react with carbon sources.[1] | Information on specific byproducts is limited. |

| Municipal Waste Incineration | The incineration of municipal waste, which contains a heterogeneous mix of carbon-based materials and chlorine sources (e.g., plastics like PVC), can lead to the de novo synthesis of this compound at temperatures between 300 and 800°C. | Hexachlorobenzene, Polychlorinated biphenyls (PCBs), Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) |

| Thermal Degradation of PVC | The thermal degradation of polyvinyl chloride (PVC) plastics, a common component of industrial and municipal waste, releases chlorine. At elevated temperatures, this chlorine can react with other carbonaceous materials to form this compound.[1] | Hydrogen chloride, Benzene, and other chlorinated hydrocarbons |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not well-documented in standard chemical literature due to its nature as an unintentional byproduct. However, a general understanding of the conditions required for its formation can be gleaned from the industrial processes in which it is found.

A hypothetical laboratory synthesis based on the incidental formation observed during chromium(III) chloride production would involve the following general steps:

-

Reaction Setup: A high-temperature tube furnace capable of reaching at least 890°C would be required. The reaction would be carried out in a quartz or similar inert tube.

-

Reactants: Chromium(III) oxide (Cr₂O₃) would be placed in the hot zone of the furnace, and a stream of inert gas saturated with carbon tetrachloride (CCl₄) vapor would be passed over it.

-

Reaction Conditions: The furnace temperature would be maintained at a high level, though studies suggest this compound may form at temperatures below 890°C and decompose at or above this temperature.[2]

-

Product Collection: The volatile products would be carried by the gas stream to a cooler region of the tube, where they would condense. This compound, being a solid at room temperature, would deposit on the cooler surfaces of the apparatus.

-

Purification: The condensed products would be a mixture, primarily containing hexachlorobenzene and this compound. Separation and purification would likely require chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Note: This is a generalized protocol based on incidental synthesis and would require significant optimization and safety precautions due to the high temperatures and toxic chemicals involved.

Mandatory Visualizations

To illustrate the relationships in the formation of this compound, the following diagrams are provided.

Caption: Industrial pathways to this compound formation.

Caption: Hypothetical laboratory synthesis workflow.

Conclusion

This compound is a persistent environmental contaminant that is not intentionally produced but rather formed as a byproduct of several key industrial processes. Its synthesis is intrinsically linked to high-temperature conditions where chlorine and carbon sources are present. While laboratory-scale synthesis is possible for research purposes, the lack of detailed and standardized protocols highlights the focus on its role as an unintended and monitored substance. Understanding the industrial pathways of its formation is crucial for developing strategies to mitigate its release into the environment. Further research into the precise mechanisms of its formation and the development of detailed analytical methods for its detection and quantification in complex industrial matrices remain important areas of investigation.

References

An In-depth Technical Guide on the Formation of Octachlorostyrene During High-Temperature Industrial Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorostyrene (OCS), with the chemical formula C₈Cl₈, is a fully chlorinated synthetic organic compound.[1][2] It is characterized by a styrene (B11656) backbone where all hydrogen atoms have been substituted by chlorine atoms.[1][3] OCS has never been commercially manufactured for any application.[1][2][4] Its presence in the environment is exclusively due to its unintentional formation as a byproduct in various high-temperature industrial processes that involve carbon, chlorine, and elevated temperatures.[1][4] Classified as a persistent, bioaccumulative, and toxic (PBT) chemical, OCS is noted for its high stability, resistance to degradation, and high lipophilicity, which leads to its accumulation in organisms and magnification through the food chain.[5][6] This guide provides a detailed overview of the formation pathways, influencing factors, and analytical methodologies related to OCS in industrial settings.

Industrial Sources and Formation Conditions

OCS is generated in a wide array of high-temperature industrial activities. The fundamental requirements for its formation are the presence of a carbon source, a chlorine source, and temperatures typically ranging from 300 to 800°C.[1]

Key Industrial Processes Leading to OCS Formation:

-

Electrolytic and Metallurgical Processes: The production of magnesium and chlorine gas (chloro-alkali process) using graphite (B72142) anodes at temperatures of 600-800°C creates ideal conditions for OCS generation.[1][2] Similarly, aluminum refining, particularly degassing operations using hexachloroethane (B51795) and plasma etching, results in OCS formation at 300-600°C.[1][2][7] The chlorination of other metals like titanium, niobium, and tantalum at high temperatures is also a documented source.[1][2]

-

Waste Incineration: Incineration of municipal, hazardous, and industrial waste is a major source of OCS.[1][6] The combustion of chlorinated materials, such as polyvinyl chloride (PVC) plastics and electrical insulation, releases chlorine, which then reacts with carbonaceous materials in fly ash.[1] Formation occurs through mechanisms like de novo synthesis, where complex carbon structures are broken down and re-formed into aromatic compounds.[1]

-

Chemical Manufacturing: OCS is an unintended byproduct in the manufacturing of certain chlorinated solvents.[1][7] For example, the chlorinolysis of propylene (B89431) to produce carbon tetrachloride and tetrachloroethylene (B127269) can yield OCS.[1]

-

Recycling and Reclamation: Thermal processes involved in PVC recycling and the incineration of wires for metal reclamation can generate OCS through the thermal degradation of chlorinated polymers and other organic materials.[1][2][5]

Quantitative Data on OCS Formation

The formation of OCS is highly dependent on the specific industrial process and its operating conditions. The following tables summarize the quantitative data available from various sources.

Table 1: OCS Formation in Non-Incineration Industrial Processes

| Industrial Process | Formation Mechanism | Temperature Range (°C) | Key Precursors/Conditions |

| Magnesium Production | Electrolytic process with graphite anodes | 600 - 800 | Carbon (graphite), Chlorine, High current density |

| Chloro-alkali Production | Electrolytic process with graphite anodes | > 700 | Carbon (graphite), Chlorine |

| Aluminum Refining/Degassing | Reaction of hexachloroethane with aluminum | 300 - 600 | Hexachloroethane, Carbon |

| Aluminum Plasma Etching | High-temperature reaction | 300 - 600 | Carbon, Chlorine |

| Titanium Chlorination | Chlorination at elevated temperatures | 300 - 800 | Titanium ore, Chlorine, Carbon |

| Chlorinated Solvent Production | Chlorinolysis of propylene | 300 - 800 | Propylene, Chlorine |

| PVC Plastic Recycling | Thermal degradation of polymers | 300 - 600 | PVC, Heat |

| Metal Degreasing | High-temperature chlorination reactions | 300 - 600 | Chlorinated solvents, Metal contaminants |

Table 2: OCS Formation in Incineration Processes

| Incineration Process | Generation Mechanism | Optimal Temperature Range (°C) | Key Precursors/Conditions |

| Municipal Waste | De novo synthesis from macromolecular carbon | 300 - 800 | Carbonaceous fly ash, Chlorine sources (e.g., plastics) |

| Hazardous Waste | High-temperature chlorination of carbon | 300 - 800 | Chlorinated organic waste, Carbon structures |

| Wire Reclamation | Chlorination of aromatic compounds | 600 - 800 | PVC insulation, Polyethylene, Polypropylene |

| PVC/Chlorinated Plastics | Thermal decomposition and subsequent reaction | 300 - 600 | PVC, Heat |

Source:[1]

Formation Pathways and Mechanisms

The precise chemical pathways for OCS formation are complex and can vary. However, they generally involve the high-temperature reaction of chlorine with simple or complex carbon structures. It is often formed alongside other persistent pollutants like hexachlorobenzene (B1673134) (HCB), polychlorinated dibenzodioxins (PCDD), and dibenzofurans (PCDF).[1][6]

The diagram below illustrates a generalized pathway for the formation of OCS and related compounds from precursor materials in a high-temperature environment.

Caption: Generalized formation pathway of OCS in industrial processes.

Experimental Protocols for OCS Analysis

The study of OCS formation relies on precise experimental setups and sensitive analytical techniques. Below is a typical protocol for laboratory-scale investigation and analysis.

Laboratory-Scale Synthesis/Formation

-

Objective: To simulate industrial conditions and study the parameters affecting OCS formation.

-

Apparatus: A tube furnace with a quartz reaction tube is commonly used. A gas flow system (e.g., nitrogen) is required to carry reactants and purge the system.

-

Procedure:

-

A known amount of a precursor material (e.g., chromium(III) oxide for simulating metal processing) is placed in the center of the quartz tube.[8][9]

-

The tube is placed in the furnace, and the system is purged with an inert gas like nitrogen.[8]

-

A carbon and chlorine source, such as carbon tetrachloride (CCl₄) vapor carried by the nitrogen stream, is introduced into the tube.[8]

-

The furnace temperature is ramped up to the target range (e.g., 890°C) and held for a specified residence time (e.g., 2 hours).[8]

-

After the reaction, the furnace is cooled while maintaining the gas flow.[8]

-

Solid byproducts, including OCS and HCB, crystallize in the cooler downstream and upstream ends of the reaction tube and are collected for analysis.[8]

-

Sample Extraction and Analysis

-

Objective: To extract and quantify OCS from environmental or experimental samples (e.g., fly ash, product crystals, water).

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.[8][10]

-

Extraction Protocol (Liquid-Liquid Extraction for Water Samples):

-

GC-MS Analysis:

-

Separation: A capillary column (e.g., DB-5MS) is used to separate the components of the mixture based on their boiling points and polarity.[10]

-

Detection: The mass spectrometer identifies OCS by its specific retention time and its characteristic mass spectrum, including the parent ion (m/z ≈ 380) and the distinct isotopic pattern caused by the eight chlorine atoms.[8]

-

Quantification: An internal standard method is used for accurate quantification.[10]

-

The following diagram illustrates a typical experimental workflow for OCS investigation.

Caption: Standard experimental workflow for OCS formation and analysis.

Logical Relationships of Influencing Factors

The yield of OCS is not governed by a single parameter but by the interplay of several factors. Temperature, the nature of precursors, the presence of catalysts (often metal species in fly ash), and residence time are all critical.

The diagram below outlines the key relationships between process conditions and OCS formation.

Caption: Key factors influencing the formation of this compound.

Conclusion

This compound is a significant and persistent environmental contaminant formed unintentionally across a range of essential high-temperature industrial processes. Its formation is intrinsically linked to the presence of chlorine and carbon at temperatures between 300 and 800°C. Understanding the specific conditions, precursors, and mechanisms within each industrial setting is critical for developing strategies to mitigate its release. The analytical protocols and logical frameworks presented in this guide provide a foundation for researchers and scientists to investigate OCS formation, enabling better process control and environmental protection measures.

References

- 1. Buy this compound | 29082-74-4 [smolecule.com]

- 2. This compound | C8Cl8 | CID 34466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicity Assessment of this compound in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. mdpi.com [mdpi.com]

- 6. Environmental fate and toxicology of this compound, a highly bioaccumulative industrial and incineration byproduct (Conference) | OSTI.GOV [osti.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Ecotoxicological evaluation of this compound in fourth instar larvae of Chironomus riparius (Diptera, chironomidae) | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octachlorostyrene (OCS) is a persistent and bioaccumulative organochlorine compound that is not intentionally produced but is an unintentional byproduct of various industrial processes. Its presence in the environment is a significant concern due to its potential for long-range transport, bioaccumulation in food chains, and adverse health effects. This technical guide provides a comprehensive overview of the primary sources of OCS contamination, quantitative data on its environmental concentrations, detailed experimental protocols for its detection, and an illustration of its toxicological pathway.

Primary Sources of this compound (OCS) Contamination

This compound is primarily formed as a byproduct in high-temperature industrial processes that involve chlorine and carbon. The main sources of OCS release into the environment include:

-

Electrolytic Production of Chlorine and Magnesium: These processes are significant historical and ongoing sources of OCS.

-

Aluminum Refining and Smelting: The degassing of aluminum smelts using hexachloroethane (B51795) and chlorine gas can release OCS into wastewater.

-

Metal Production: The chlorination and distillation processes in the production of niobium and tantalum have been identified as sources of OCS.

-

Waste Incineration: The combustion of chlorinated materials in municipal and industrial waste incinerators can lead to the formation and release of OCS in fly ash.

-

Chemical Manufacturing: OCS is a byproduct in the manufacturing of chlorinated solvents.[1][2]

-

PVC Recycling: The recycling of polyvinyl chloride (PVC) plastics can also generate OCS.[3]

Quantitative Data on OCS Contamination

OCS has been detected in various environmental matrices and biological samples worldwide. The following tables summarize quantitative data from several studies.

Table 1: OCS Concentrations in Industrial Effluents and Waste

| Source | Sample Type | OCS Concentration | Reference |

| Aluminum Smelt (treated with hexachloroethane and chlorine gas) | Wastewater | 230 µg/L | |

| Aluminum Smelt (treated with dichloroethane and Freon gas) | Wastewater | 230 µg/L | |

| Niobium and Tantalum Production (chlorination and distillation) | Wastewater | 27 µg/L | |

| Municipal and Industrial Plants (discharging into Necker River, DE) | Sewage Sludge | 12 - 2500 µg/kg | |

| Industrial Area | Soil | Up to 5.41 ng/g (dry weight) | [4] |

Table 2: OCS Concentrations in Biota

| Organism | Tissue | Location | OCS Concentration (ng/g wet weight, unless specified) | Reference |

| Freshwater Mussels | Whole body | Europe | <0.01 - 0.18 (mean 0.06) | [4] |

| Shrimps | Whole body | Europe | Mean 0.08 | [4] |

| Marine Fish (various) | Whole body | Europe | 0.01 - 0.02 | [4] |

| Harbour Porpoise | Liver | Europe | Mean 1.90 | [4] |

| Blue Tit | Eggs | Europe | Mean 1.24 | [4] |

| Great Tit | Adipose tissue | Europe | Mean 3.24 | [4] |

| Hedgehog | Adipose tissue | Europe | Mean 0.34 | [4] |

| Hedgehog | Liver | Europe | Mean 0.39 | [4] |

| Human | Adipose tissue | Europe | Up to 0.38 | [4] |

| Human | Liver | Europe | Up to 0.05 | [4] |

| Human | Mother's Milk | Sendai, Japan | Mean 461 pg/g lipid | [5] |

| Great Lakes Fish | Whole body | Lakes Huron, Ontario, Erie | Up to 400 ng/g | [6] |

| Great Lakes Fish | Whole body | Lakes Superior, Michigan | < 5 ng/g | [6] |

Experimental Protocols for OCS Analysis

The primary analytical method for the determination of OCS in environmental and biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Soil and Sediment Samples:

-

Extraction: Samples are typically dried and then extracted using a Soxhlet apparatus with a solvent mixture such as hexane (B92381)/acetone.[4] Accelerated Solvent Extraction (ASE) with a hexane/acetone mixture can also be employed.[7]

-

Cleanup: The extract is concentrated and subjected to a cleanup procedure to remove interfering compounds. A common method involves passing the extract through a column of acidified silica (B1680970) gel.[4]

-

Final Preparation: The cleaned extract is then evaporated to near dryness under a gentle stream of nitrogen and redissolved in a suitable solvent like iso-octane for GC-MS analysis.[4]

Water Samples:

-

Extraction: Liquid-liquid extraction using a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) are common techniques for extracting OCS from water samples.[8]

-

Drying and Concentration: The extract is dried using anhydrous sodium sulfate (B86663) and then concentrated using a Kuderna-Danish (KD) evaporator.[9]

-

Solvent Exchange: The solvent is exchanged to hexane during the final concentration step.[9]

Biological Tissues (e.g., Fish, Adipose Tissue):

-

Homogenization and Extraction: The tissue is homogenized and extracted with a suitable solvent.

-

Lipid Removal: Due to the lipophilic nature of OCS, a lipid removal step is crucial. This can be achieved through techniques like gel permeation chromatography (GPC) or by using an acidified silica gel column.[4]

-

Concentration and Cleanup: The extract is then concentrated and further cleaned up using methods similar to those for soil and water samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column, such as a DB-5ms or equivalent, is typically used for separation.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection: A splitless injection is often employed to enhance sensitivity.

-

Temperature Program: A programmed temperature ramp is used to achieve optimal separation of OCS from other compounds.

-

Mass Spectrometry: The mass spectrometer is operated in the electron impact (EI) or electron capture negative ionization (ECNI) mode. Selected Ion Monitoring (SIM) is frequently used to increase the sensitivity and selectivity of OCS detection.

-

Quantification: Quantification is typically performed using an internal or external standard method with a multi-level calibration curve.

Visualization of OCS Toxicological Pathway

The following diagram illustrates the proposed signaling pathway for OCS-induced toxicity in human liver carcinoma (HepG2) cells, based on the findings that OCS induces oxidative stress leading to apoptosis.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C8Cl8 | CID 34466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vliz.be [vliz.be]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quantification of this compound and related compounds in Great Lakes fish by gas chromatography - mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. blog.organomation.com [blog.organomation.com]

- 10. Toxicity Assessment of this compound in Human Liver Carcinoma (HepG2) Cells | MDPI [mdpi.com]

Octachlorostyrene: A Comprehensive Review of a Persistent Environmental Contaminant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorostyrene (OCS) is a fully chlorinated aromatic compound that, despite never being commercially produced, has become a ubiquitous and persistent environmental contaminant.[1][2] It is primarily formed as a byproduct in high-temperature industrial processes involving chlorine, such as magnesium and chlorine gas production, and aluminum smelting.[1][2] Due to its high lipophilicity and resistance to degradation, OCS bioaccumulates in food chains, posing a potential risk to wildlife and human health.[3][4] This technical guide provides an in-depth review of the existing research on this compound, summarizing key findings on its toxicity, underlying mechanisms of action, and the experimental methodologies used for its study.

Physicochemical Properties and Environmental Fate

This compound (C₈Cl₈) is a solid, crystalline substance with low water solubility and a high octanol-water partition coefficient (Kow), indicating its strong tendency to partition into fatty tissues.[1] Its persistence in the environment is attributed to its chemical stability and resistance to biological and chemical degradation.[5] In soil and sediment, OCS is largely immobile due to its high organic carbon-water (B12546825) partitioning coefficient (Koc).[1] While volatilization from water surfaces can occur, it is attenuated by adsorption to particulate matter.[1]

Toxicological Profile

Toxicological studies in animal models have identified the liver, thyroid, and kidneys as the primary target organs for OCS toxicity.[1][6] Effects are dose-dependent and include increased liver weight, hepatic enzyme induction, and histological changes in these organs.[6][7]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on this compound.

Table 1: Acute and Subacute Oral Toxicity of this compound in Rats

| Study Type | Species | Dosing Regimen | Key Findings | Reference |

| Acute | Male Rats | Single gavage doses of 1300, 1690, 2190, 2850, or 3710 mg/kg | Increased liver weight, hepatic microsomal enzyme activity, and serum cholesterol and uric acid levels at doses ≥ 1690 mg/kg. Mild histological changes in the thyroid. | [6] |

| Subacute | Male and Female Rats | Dietary administration of 0.5, 5.0, 50, or 500 ppm for 28 days | Liver hypertrophy and hepatic microsomal enzyme induction at ≥ 50 ppm. Elevations in serum cholesterol, total protein, potassium, and sorbitol dehydrogenase at 500 ppm. Histological changes in the liver and thyroid at ≥ 5.0 ppm. | [6] |

Table 2: Subchronic Oral Toxicity of this compound in Rats

| Study Type | Species | Dosing Regimen | Key Findings | Reference |

| 90-Day | Sprague-Dawley Rats | Dietary administration of 0, 0.05, 0.5, 5.0, 50, or 500 ppm | Increased liver weights at ≥ 50 ppm. Increased kidney and spleen weights at 500 ppm. Hepatic microsomal enzyme induction at ≥ 5.0 ppm in males and ≥ 50 ppm in females. Hematological disturbances starting at 0.5 ppm. Dose-dependent histological changes in the thyroid, kidneys, and liver. | [7] |

Table 3: In Vitro Cytotoxicity of this compound in Human Liver Carcinoma (HepG2) Cells

| Endpoint | OCS Concentration | Observation | Reference |

| Cell Viability | 10-80 µM | Time- and dose-dependent reduction | [3] |

| Reactive Oxygen Species (ROS) | 10-80 µM | Significant increase at all concentrations | [3] |

| Intracellular Calcium [Ca2+]i | 10, 20, 40, 80 µM | Increased by 229.60%, 186.69%, 234.11%, and 189.37%, respectively | [3] |

| Apoptosis | Dose-dependent | Positive correlation between OCS concentration and apoptosis levels | [3] |

| Mitochondrial Transmembrane Potential (MMP) | 80 µM | Increased by ~174% | [3] |

| ATP Levels | 80 µM | Decreased to <78% of control | [3] |

Mechanism of Action: Cellular and Signaling Pathways

Research indicates that a key mechanism of this compound toxicity involves the induction of oxidative stress and the disruption of intracellular calcium homeostasis, ultimately leading to apoptosis.

OCS-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling pathway for OCS-induced apoptosis, based on findings from in vitro studies.[1][3][7] OCS exposure leads to an increase in reactive oxygen species (ROS), which causes mitochondrial dysfunction. This, in turn, results in a significant elevation of intracellular calcium levels. The sustained high levels of intracellular calcium activate a cascade of downstream effectors, including calcium-dependent enzymes like calcineurin and calpains, as well as CaMKII, which ultimately converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[1][7][8][9][10]

References

- 1. Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Acute and subacute toxicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. old.sm.unife.it [old.sm.unife.it]

- 9. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Octachlorostyrene: A Technical Guide to its Historical Context, Environmental Presence, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorostyrene (OCS) is a fully chlorinated aromatic hydrocarbon that has emerged as a persistent and bioaccumulative environmental pollutant. Unlike many other organochlorine compounds, OCS was never intentionally produced for commercial use. Instead, it is an unintentional byproduct of various industrial processes involving high temperatures and the presence of chlorine and carbon. This technical guide provides a comprehensive overview of the historical context of its discovery as a pollutant, details the analytical methodologies for its detection, summarizes key quantitative data on its environmental distribution and toxicity, and elucidates the molecular signaling pathways affected by its exposure.

Historical Context and Discovery as a Pollutant

The recognition of this compound as an environmental contaminant has a history rooted in the broader investigation of organochlorine pollution. Its discovery was not a singular event but rather a gradual realization stemming from advancing analytical capabilities and a growing concern over persistent organic pollutants (POPs).

Early Recognition (1970s-1980s):

The first indications of OCS as an environmental pollutant emerged in the 1970s and early 1980s, a period of heightened awareness of the detrimental effects of chlorinated hydrocarbons. During this time, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) became more sophisticated, allowing for the detection of previously unidentified compounds in environmental samples.

Initial findings were often incidental, with OCS being detected during the analysis of other known pollutants like polychlorinated biphenyls (PCBs) and hexachlorobenzene (B1673134) (HCB). A significant breakthrough came with studies in the Great Lakes region of North America, where OCS was identified in fish and sediment samples. A 1980 study quantified OCS and related compounds in Great Lakes fish, revealing higher concentrations in the lower lakes (Huron, Ontario, and Erie) compared to the upper lakes (Superior and Michigan), suggesting localized industrial sources.[1]

Association with Industrial Byproducts:

Research soon established that OCS was not a manufactured product but an unintentional byproduct of specific industrial activities. Key sources identified included:

-

Chlor-alkali plants: The electrolytic production of chlorine and caustic soda was a significant source.

-

Magnesium production: High-temperature processes in magnesium manufacturing were also implicated.

-

Incineration: The combustion of chlorinated waste materials was found to generate OCS.

-

Aluminum Smelting: The use of hexachloroethane (B51795) in aluminum degassing processes was identified as a source of both HCB and OCS.

The co-occurrence of OCS with HCB in environmental samples became a notable characteristic, leading to the suggestion that HCB could serve as a chemical marker for the potential presence of OCS.[1]

Regulatory Scrutiny and International Recognition:

The persistent and bioaccumulative nature of OCS, coupled with its detection in various environmental compartments and biota, led to its inclusion in environmental monitoring and regulatory frameworks. In the United States, the Environmental Protection Agency (EPA) developed a National Action Plan for OCS to encourage voluntary reductions in its release.[2] The Canada-Ontario Agreement on Great Lakes Water Quality and Ecosystem Health also identified this compound as a chemical of concern.[3][4] This recognition underscored the long-range transport potential and the global concern associated with this persistent pollutant.

Quantitative Data Summary

The following tables summarize the quantitative data on the environmental concentrations, bioaccumulation, and toxicity of this compound.

Table 1: Environmental Concentrations of this compound

| Matrix | Location | Concentration Range | Year of Study |

| Industrial Soil | Europe (near polluted areas) | up to 5.41 ng/g (dry weight) | 2003 |

| Freshwater Mussels | Europe (Belgium) | <0.01 - 0.18 ng/g (wet weight) | 2003 |

| Freshwater Fish | Europe (Belgium and Romania) | Similar levels to mussels | 2003 |

| Marine Fish (sole and whiting) | Europe | mean 0.01 ng/g (wet weight) | 2003 |

| Marine Fish (bib) | Europe | mean 0.02 ng/g (wet weight) | 2003 |

| Shrimp | Europe | mean 0.08 ng/g (wet weight) | 2003 |

| Harbour Porpoise (liver) | Europe | mean 1.90 ng/g (wet weight) | 2003 |

| Great Lakes Fish | Lakes Huron, Ontario, and Erie | up to 400 ng/g | 1974-1980 |

| Great Lakes Fish | Lakes Superior and Michigan | < 5 ng/g | 1974-1980 |

| Human Adipose Tissue | Europe | up to 0.38 ng/g (wet weight) | 2003 |

| Human Liver | Europe | up to 0.05 ng/g (wet weight) | 2003 |

| Human Blood | Germany (residents near Elbe River) | not detected - 9.2 ng/ml | 1992 |

Table 2: Bioaccumulation of this compound

| Organism | Parameter | Value | Reference |

| Aquatic Animals (Fish) | Bioaccumulation Factor (BAF) | up to 1,929,615 | [1] |

| Fish-Porpoise Food Chain | Biomagnification Factor (relative to HCB) | One order of magnitude lower than HCB |

Table 3: Toxicological Endpoints of this compound

| Study Type | Organism/Cell Line | Concentration/Dose | Observed Effects |

| In vitro Cytotoxicity | Human Liver Carcinoma (HepG2) cells | 10 - 80 µM | Time- and dose-dependent reduction in cell viability, increased ROS, apoptosis, increased intracellular Ca2+, mitochondrial dysfunction. |

| Acute Oral Toxicity | Male Rats | 1690 mg/kg and higher | Increased liver weight, increased hepatic microsomal enzyme activity, increased serum cholesterol and uric acid. |

| Subacute Dietary Toxicity | Male and Female Rats | 5.0 ppm | Histological changes in liver and thyroid. |

| Subacute Dietary Toxicity | Male and Female Rats | 50 ppm and higher | Liver hypertrophy, hepatic microsomal enzyme induction. |

| Subacute Dietary Toxicity | Male and Female Rats | 500 ppm | Elevations in serum cholesterol, total protein, potassium, and sorbitol dehydrogenase. |

Experimental Protocols

Analysis of this compound in Environmental Samples by GC-MS

The following protocol is a generalized procedure for the extraction, cleanup, and analysis of this compound in solid matrices (e.g., sediment, tissue) using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Extraction:

- Homogenize the solid sample.

- Mix a known weight of the homogenized sample with anhydrous sodium sulfate (B86663) to remove moisture.

- Spike the sample with a known amount of an appropriate internal standard (e.g., a labeled OCS isomer or a non-coeluting PCB congener).

- Perform solvent extraction using a Soxhlet apparatus or an accelerated solvent extractor with a suitable solvent mixture (e.g., hexane/acetone or dichloromethane).

2. Extract Cleanup:

- Concentrate the extract to a smaller volume.

- Perform lipid removal for fatty samples using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) gel or Florisil. Acidic silica gel can also be used for cleanup.

- Elute the analytes from the cleanup column with an appropriate solvent or solvent mixture.

3. Instrumental Analysis (GC-MS):

- Concentrate the cleaned extract to a final volume.

- Inject a small volume of the extract into a gas chromatograph equipped with a capillary column suitable for organochlorine analysis (e.g., DB-5ms).

- Use a temperature program that allows for the separation of OCS from other co-extracted compounds.

- Couple the GC to a mass spectrometer operating in electron impact (EI) or electron capture negative ionization (ECNI) mode.

- For quantification, use selected ion monitoring (SIM) of characteristic ions for OCS (e.g., m/z 376, 378, 380).

4. Quantification:

- Generate a calibration curve using OCS standards of known concentrations.

- Quantify the OCS concentration in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

In Vitro Cytotoxicity Assessment in HepG2 Cells

This protocol outlines a method to assess the cytotoxic effects of this compound on human liver carcinoma (HepG2) cells.

1. Cell Culture and Exposure:

- Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

- Seed the cells in multi-well plates and allow them to attach and grow to a desired confluency.

- Prepare stock solutions of OCS in a suitable solvent (e.g., DMSO).

- Expose the cells to various concentrations of OCS for different time periods (e.g., 24, 48 hours). Include a vehicle control (DMSO only).

2. Cell Viability Assay (e.g., MTT Assay):

- After the exposure period, add MTT solution to each well and incubate.

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate cell viability as a percentage of the control.

3. Measurement of Reactive Oxygen Species (ROS):

- After exposure, incubate the cells with a fluorescent probe for ROS (e.g., DCFH-DA).

- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

4. Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):

- After exposure, harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI).

- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Measurement of Intracellular Calcium:

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Measure the fluorescence intensity before and after exposure to OCS to determine changes in intracellular calcium concentration.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Environmental fate and toxicology of this compound, a highly bioaccumulative industrial and incineration byproduct (Conference) | OSTI.GOV [osti.gov]

- 2. Federal Register :: National Action Plan for this compound; Notice of Availability and Solicitation of Public Comment [federalregister.gov]

- 3. Status of Tier 1 and Tier 2 chemicals in the Great Lakes basin under the Canada-Ontario Agreement | ontario.ca [ontario.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Early Toxicological Insights into Octachlorostyrene Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorostyrene (OCS) is a persistent and bioaccumulative organochlorine compound. Though not commercially produced, it is a byproduct of various industrial processes, leading to its ubiquitous presence in the environment. Early toxicological studies have identified OCS as a compound of concern, with evidence of bioaccumulation in wildlife and humans. This technical guide provides a comprehensive overview of the foundational toxicological studies on OCS, focusing on quantitative data from both in vivo and in vitro models, detailed experimental protocols, and the elucidated molecular signaling pathways involved in its toxicity.

Data Presentation: Quantitative Toxicological Endpoints

The following tables summarize the key quantitative data from early toxicological studies on this compound exposure.

Table 1: In Vivo Toxicological Effects of this compound in Rats

| Study Type | Duration | Species | Dosing Regimen | Observed Effects | Reference |

| Acute | 14 days | Male Rats | Single oral gavage doses of 1300, 1690, 2190, 2850, or 3710 mg/kg | - Increased liver weight at ≥1690 mg/kg- Increased hepatic microsomal aniline (B41778) hydroxylase and aminopyrine (B3395922) demethylase activities at ≥1690 mg/kg- Increased serum cholesterol and uric acid levels at ≥1690 mg/kg- Mild histological changes in the thyroid | |

| Subacute | 28 days | Male and Female Rats | Dietary administration of 0.5, 5.0, 50, or 500 ppm | - Liver hypertrophy and hepatic microsomal enzyme induction at ≥50 ppm- Elevated serum cholesterol, total protein, potassium, and sorbitol dehydrogenase (SDH) at 500 ppm- Histological changes in the liver and thyroid at ≥5.0 ppm- Dose-dependent accumulation of OCS in fat and liver | |

| Subchronic | 90 days | Male and Female Rats | Dietary administration of 0.05, 0.5, 5.0, 50, or 500 ppm | - Increased liver weights in both sexes at ≥50 ppm- Enlarged kidney and spleen in the highest dose groups- Hepatic microsomal enzyme induction at ≥5.0 ppm for males and ≥50 ppm for females- Serum biochemical changes at concentrations as low as 5.0 ppm- Hematological disturbances starting at 0.5 ppm- Dose-dependent histological changes in the thyroid, kidneys, and liver |

Table 2: In Vitro Cytotoxic Effects of this compound on Human Liver Carcinoma (HepG2) Cells

| Endpoint | OCS Concentration | Exposure Time | Key Findings | Reference |

| Cell Viability (MTT & CCK8 Assays) | 10, 20, 40, 80 µM | 12, 24, 36, 48 hours | - Time- and dose-dependent reduction in cell viability.- Significant reduction in viability at 20, 40, and 80 µM across all time points. | |

| Reactive Oxygen Species (ROS) Level | 10, 20, 40, 80 µM | Not specified | - Significant increase in ROS levels in all treated groups compared to control. | |

| Intracellular Free Ca²⁺ Concentration | 10, 20, 40, 80 µM | 24 hours | - Significant increase to >180% of control levels at all concentrations. | |

| Mitochondrial Transmembrane Potential (MMP) | 80 µM | Not specified | - Increase to ~174% of control levels. | |

| ATP Levels | 80 µM | Not specified | - Decrease to <78% of control levels. | |

| Apoptosis Rate (Annexin V-FITC/PI Staining) | 40, 80 µM | 24 hours | - Significant increase in apoptosis rate.- At 80 µM, combined late and early apoptotic cells increased from 6.39% to 14.14%. |

Experimental Protocols

This section details the methodologies employed in the key toxicological studies cited.

In Vivo Studies in Rats (Chu et al., 1982 & 1984)

-

Animal Model: Male and female Sprague-Dawley rats were used in these studies.

-

Housing and Acclimation: Animals were likely housed in environmentally controlled conditions with a standard light-dark cycle and allowed to acclimate for a period before the study began.

-

Diet and Dosing:

-

Acute Study: A single dose of OCS was administered via oral gavage.

-

Subacute and Subchronic Studies: OCS was mixed into the standard laboratory diet at specified concentrations (ppm).

-

-

Clinical Observations: Daily observations for signs of toxicity, and weekly measurements of body weight and food consumption were likely performed.

-

Biochemical Analysis: At the termination of the studies, blood samples were collected for serum biochemical analysis, including markers of liver function and cholesterol levels.

-

Organ Weight and Histopathology: Key organs, including the liver, kidneys, spleen, and thyroid, were weighed. Tissues were preserved in formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Enzyme Activity Assays: Liver microsomes were likely prepared to measure the activity of drug-metabolizing enzymes such as aniline hydroxylase and aminopyrine demethylase.

An In-depth Technical Guide to the Environmental Fate and Transport Mechanisms of Octachlorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorostyrene (OCS) is a highly chlorinated persistent organic pollutant (POP) that is not intentionally produced but is formed as a byproduct in various industrial processes involving chlorine and carbon at high temperatures.[1][2] Its persistence in the environment, high potential for bioaccumulation, and detection in various environmental compartments, including air, water, soil, sediment, and biota, have raised significant concerns.[3][4] This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts to support researchers, scientists, and drug development professionals in understanding and addressing the environmental challenges posed by this compound.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely governed by its distinct physicochemical properties. Its high lipophilicity and low aqueous solubility are key determinants of its partitioning behavior and bioaccumulation potential. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈Cl₈ | [1] |

| Molecular Weight | 379.71 g/mol | [1] |

| Water Solubility | 1.7 x 10⁻³ mg/L (at 25°C) | [1] |

| Vapor Pressure | 1.3 x 10⁻⁵ mmHg (at 25°C) | [1] |

| Log Octanol-Water Partition Coefficient (Log K_ow) | 6.29 | [1] |

| Henry's Law Constant | 2.3 x 10⁻⁴ atm·m³/mol (estimated) | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc) | 200,000 - 10,000,000 L/kg (estimated) | [1] |

| Bioaccumulation Factor (BAF) in fish | Highest reported: 1,929,615 | [3] |

Environmental Fate and Transport Mechanisms

The environmental journey of this compound is a complex interplay of partitioning, transport, and transformation processes. Due to its semi-volatile nature, OCS can undergo long-range atmospheric transport, leading to its presence in remote ecosystems far from its original sources.[5][6]

Partitioning Behavior

-

Soil and Sediment: With its extremely high estimated K_oc values (200,000 to 10,000,000 L/kg), this compound exhibits strong sorption to organic matter in soil and sediment.[1] This partitioning behavior significantly limits its mobility in the subsurface and leads to its accumulation in these environmental compartments.

-

Water: In aquatic environments, OCS's low water solubility and high lipophilicity cause it to partition from the water column to suspended solids and bed sediments.[1] This process reduces its concentration in the dissolved phase but creates a reservoir of the contaminant in the sediment.

-

Biota: The high log K_ow of 6.29 indicates a strong tendency for this compound to bioaccumulate in the fatty tissues of living organisms.[1] This is confirmed by numerous studies reporting high bioaccumulation factors (BAFs) in various aquatic species.[3][4]

Transport Mechanisms

-

Atmospheric Transport: OCS is released into the atmosphere primarily from industrial processes and waste incineration.[1] As a semi-volatile organic compound, it can exist in the atmosphere in both the gas phase and sorbed to particulate matter. This allows for long-range atmospheric transport, contributing to its global distribution.[5][6]

-

Waterborne Transport: While OCS has low water solubility, it can be transported in aquatic systems adsorbed to suspended particles. Runoff from contaminated industrial sites and atmospheric deposition are significant sources of OCS in water bodies.

-

Food Web Transfer (Biomagnification): Due to its high bioaccumulation potential and persistence, this compound can biomagnify through aquatic and terrestrial food webs. This means that its concentration increases at successively higher trophic levels, posing a risk to top predators.

References

- 1. This compound | C8Cl8 | CID 34466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Environmental fate and toxicology of this compound, a highly bioaccumulative industrial and incineration byproduct (Conference) | OSTI.GOV [osti.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Long-range transport of organic chemicals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-range atmospheric transport of persistent organic pollutants to remote lacustrine environments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of Octachlorostyrene: A Technical Guide to Degradation Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the known environmental degradation pathways of octachlorostyrene (OCS), a persistent and bioaccumulative organic pollutant. OCS is not intentionally produced but is an unintended byproduct of various industrial processes involving chlorine and high temperatures.[1] Its persistence in the environment is a significant concern, necessitating a thorough understanding of its transformation and degradation mechanisms. This document is intended for researchers, environmental scientists, and professionals involved in the assessment and remediation of contaminated sites.

Abiotic Degradation Pathways

Abiotic degradation of this compound is primarily driven by photochemical reactions, as it is resistant to hydrolysis.

Photodegradation

Photodegradation is a key abiotic process for the breakdown of OCS in the environment, although it is reported to be a slow process.[1] When exposed to ultraviolet (UV) radiation, particularly in the range of 295 to 310 nm which it weakly absorbs, OCS undergoes dechlorination.[1] The primary degradation products are heptachlorostyrene and various isomers of hexachlorostyrene.[1] Minor products, including pentachlorostyrene (B174991) and tetrachlorostyrene, have also been identified.[1]

The proposed photodegradation pathway involves the stepwise removal of chlorine atoms from the styrene (B11656) molecule.

Atmospheric Degradation by Hydroxyl Radicals

In the atmosphere, vapor-phase this compound is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH).[1] The estimated atmospheric half-life for this reaction is approximately 15 days.[1] Particulate-phase OCS is removed from the atmosphere through wet and dry deposition.[1]

Biotic Degradation Pathways

Direct evidence for the biodegradation of this compound in soil or aquatic systems is currently limited.[1] However, based on the behavior of other highly chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), reductive dechlorination by anaerobic microorganisms is a plausible and significant biotic degradation pathway.

Proposed Pathway: Reductive Dechlorination

Reductive dechlorination is a microbially mediated process where a chlorine atom on a molecule is replaced with a hydrogen atom. This process is a form of anaerobic respiration in which some bacteria utilize chlorinated compounds as electron acceptors. Organohalide-respiring bacteria, such as those from the genus Dehalococcoides, are known to play a crucial role in the reductive dechlorination of various chlorinated pollutants.

The proposed pathway for OCS would involve the sequential removal of chlorine atoms, leading to less chlorinated and more readily degradable styrenes.

References

Octachlorostyrene: A Deep Dive into its Bioaccumulation and Biomagnification Potential in Global Food Webs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octachlorostyrene (OCS) is a persistent, bioaccumulative, and toxic (PBT) substance that poses a significant threat to ecosystems despite not being commercially produced. As a byproduct of various industrial processes, its presence in the environment is a growing concern. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification potential of OCS in aquatic and terrestrial food webs. Through a detailed analysis of quantitative data, experimental protocols, and toxicological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand and address the environmental risks associated with this compound.

Introduction to this compound (OCS)

This compound (C₈Cl₈) is a fully chlorinated aromatic compound. Its high degree of chlorination results in exceptional stability and high lipophilicity, properties that drive its persistence in the environment and its propensity to accumulate in the fatty tissues of living organisms.[1] OCS is primarily formed as an unintentional byproduct in high-temperature industrial processes involving chlorine and carbon, such as magnesium production and waste incineration. Its resistance to degradation allows it to be transported over long distances, leading to its detection in remote environments, including the Arctic.[2][3]

Bioaccumulation and Biomagnification: The Core of the OCS Threat

The primary environmental concern with OCS stems from its potential to bioaccumulate and biomagnify.

-

Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in its surrounding environment.

-

Biomagnification , also known as trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

OCS's high octanol-water partition coefficient (Kow) indicates a strong affinity for lipids, leading to its accumulation in the fatty tissues of organisms. This accumulation forms the basis for its transfer and magnification through the food web.

Quantitative Data on OCS Bioaccumulation

Numerous studies have documented the presence of OCS in a wide range of organisms across various trophic levels. The following tables summarize the reported concentrations and bioaccumulation factors (BAFs) in different food webs.

Table 1: this compound (OCS) Concentrations in Aquatic Biota

| Species | Trophic Level | Location | Tissue | Concentration Range (ng/g wet weight) | Mean Concentration (ng/g wet weight) | Reference |

| Freshwater Mussels (Dreissena polymorpha) | Primary Consumer | Belgium | Soft tissue | <0.01 - 0.18 | 0.06 | [4] |

| Shrimp (Crangon crangon) | Primary/Secondary Consumer | Belgian North Sea/Scheldt Estuary | Whole body | 0.02 - 0.19 | 0.08 | [4] |

| Various Freshwater Fish | Secondary Consumer | Belgium and Romania | Not specified | Similar to mussels | Not specified | [4] |

| Marine Fish (Bib) | Secondary Consumer | Not specified | Not specified | Not specified | 0.02 | [4] |

| Marine Fish (Sole and Whiting) | Secondary Consumer | Not specified | Not specified | Not specified | 0.01 | [4] |

| Harbor Porpoise (Phocoena phocoena) | Tertiary Consumer | Not specified | Liver | Not specified | 1.90 | [4] |

Table 2: Bioaccumulation Factors (BAFs) for this compound (OCS) in Great Lakes Fish

| Species | Trophic Level | Field BAF (L/kg) | Baseline BAF (L/kg) |

| Sculpin | 3 | 3,400,000 | 59,100,000 |

| Alewives | 3 | 2,980,000 | 59,200,000 |

| Salmonids | 4 | 9,360,000 | 118,000,000 |

Data sourced from the US EPA Fact Sheet on this compound (Fish Consumption).[5]

Table 3: this compound (OCS) Concentrations in Terrestrial and Avian Biota

| Species | Location | Tissue | Mean Concentration (ng/g wet weight) | Reference |

| Blue Tit (Parus caeruleus) | Not specified | Eggs | 1.24 | [4] |

| Great Tit (Parus major) | Not specified | Adipose tissue | 3.24 | [4] |

| Hedgehog (Erinaceus europaeus) | Not specified | Adipose tissue | 0.34 | [4] |

| Hedgehog (Erinaceus europaeus) | Not specified | Liver | 0.39 | [4] |

Experimental Protocols for OCS Analysis

Accurate quantification of OCS in environmental matrices is crucial for assessing its bioaccumulation and biomagnification potential. The following protocols are based on established methodologies for the analysis of OCS in biota, sediment, and water.

Sample Collection and Preparation

-

Biota: Tissue samples (e.g., muscle, liver, adipose) should be collected and stored at -20°C or lower until analysis. For composite samples, individuals of the same species and similar size should be homogenized.

-